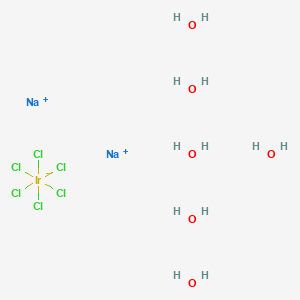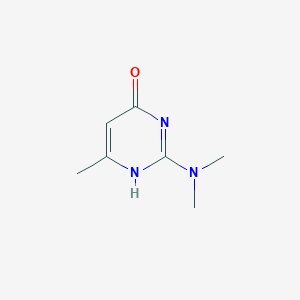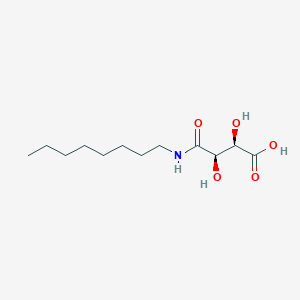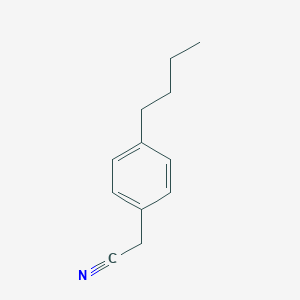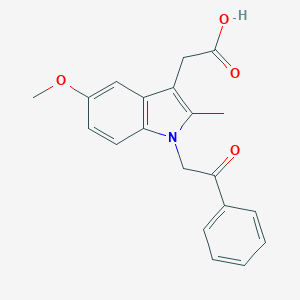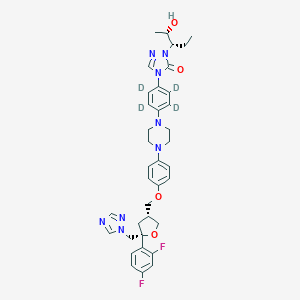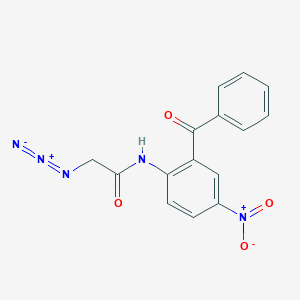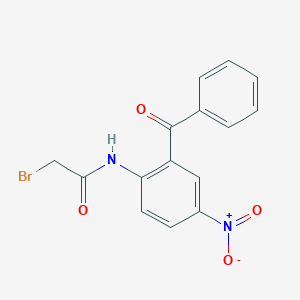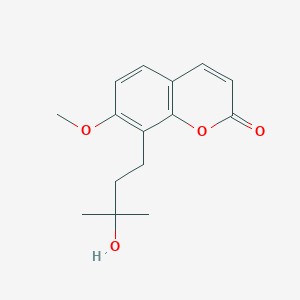
Osthol hydrate
Overview
Description
Mechanism of Action
Target of Action
It has been suggested that osthol hydrate may interact with various proteins and enzymes involved in cellular proliferation, apoptosis, survival, cancer progression, and recurrence .
Mode of Action
This compound’s mode of action is complex and multifaceted. It has been suggested that this compound can competitively bind to certain proteins and interact with specific residues to form hydrogen bonds . These interactions can affect various cellular processes, leading to changes in cell behavior.
Biochemical Pathways
This compound appears to influence several biochemical pathways. It has been reported to promote neurogenesis and neuronal functioning via stimulation of Notch, BDNF/Trk, and PI3k/Akt signaling pathways . These pathways play crucial roles in cell proliferation, apoptosis, and metabolism, and their modulation can have significant downstream effects.
Pharmacokinetics
This compound, like many other coumarin derivatives, has low solubility in water and low oral bioavailability . These properties can limit its clinical application. Encapsulation in certain polymeric micelles has been shown to improve its pharmacokinetic properties, including increased area under the curve and decreased clearance values .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been reported to exhibit multiple biological activities, including antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities . In terms of antitumor effects, it has been suggested to inhibit proliferation, promote apoptosis, induce cell cycle arrest, inhibit migration and invasion, overcome chemoresistance, induce the production of reactive oxygen species, promote antitumor immune responses, trigger DNA damage, and induce autophagy and pyroptosis .
Biochemical Analysis
Biochemical Properties
Osthol hydrate interacts with various enzymes, proteins, and other biomolecules. It has been suggested to exhibit multiple biological activities, including antitumor, anti-inflammatory, neuroprotective, osteogenic, cardiovascular protective, antimicrobial, and antiparasitic activities
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to inhibit the proliferation of cancer cells and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been suggested to suppress cancer cell growth and induce apoptosis . The detailed molecular mechanisms are still being explored.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have reported its protective and therapeutic effects in different cancers, including ovarian, cervical, colon, and prostate cancers
Preparation Methods
Synthetic Routes and Reaction Conditions: Osthol hydrate can be synthesized through various methods, including extraction from natural sources and total synthesis. The extraction process involves isolating the compound from plants like Cnidium monnieri and Angelica pubescens . Total synthesis methods often involve the use of coumarin as a starting material, followed by a series of chemical reactions to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. Advanced techniques such as hydrodistillation, solvent extraction, and chromatography are employed to obtain high-purity this compound . Additionally, synthetic methods are optimized for scalability, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Osthol hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methoxylated, and acetylated derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Osthol hydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various coumarin derivatives.
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to modulate signaling pathways involved in cell proliferation, apoptosis, and differentiation .
Medicine: this compound exhibits significant pharmacological properties, making it a valuable compound in medicinal research. It has demonstrated potential as an anticancer, anti-inflammatory, and neuroprotective agent . Additionally, it is being investigated for its potential in treating cardiovascular diseases, osteoporosis, and microbial infections .
Industry: In the industrial sector, this compound is used in the formulation of various health supplements and cosmetic products. Its antioxidant and antimicrobial properties make it a popular ingredient in skincare and personal care products .
Comparison with Similar Compounds
Osthol hydrate is unique among coumarin derivatives due to its diverse biological activities and potential therapeutic applications . Similar compounds include:
Esculetin: A hydroxylated derivative of coumarin with antioxidant and anti-inflammatory properties.
Scopoletin: Another coumarin derivative known for its anti-inflammatory and antimicrobial activities.
Compared to these compounds, this compound exhibits a broader range of biological activities and has shown greater potential in medicinal research .
Properties
IUPAC Name |
8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-7,17H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGJNTORCNKCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


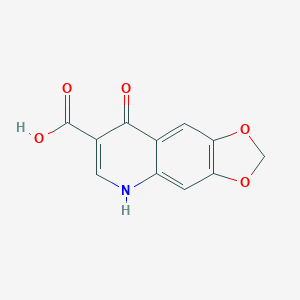
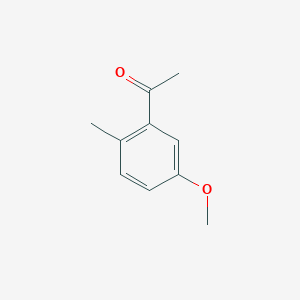
![Spiro[1,3-dioxolane-2,2'-7-oxabicyclo[4.1.0]heptane]](/img/structure/B26952.png)

